3,7-Dibromocinnoline
Description
3,7-Dibromocinnoline is a brominated heterocyclic compound featuring a cinnoline core (a bicyclic structure with two fused benzene rings and two nitrogen atoms at positions 1 and 2). The bromine atoms at positions 3 and 7 enhance its electronic properties, making it a candidate for applications in chemosensing and materials science. Studies demonstrate that the cinnoline fragment acts as a recognition site for metal ions, such as Pd²+, due to its electron-deficient aromatic system. For instance, UV–vis spectroscopy revealed a red shift in absorption bands when this compound interacts with Pd²+ ions, indicating coordination-driven electronic changes . Fluorescence quenching experiments further highlight its selective responsiveness, though its efficiency is lower compared to conjugated polymers containing cinnoline moieties .
Properties
IUPAC Name |
3,7-dibromocinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMMIMRFSUFLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NN=C(C=C21)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,7-Dibromocinnoline involves starting with benzo[b]thiophene as the initial raw material. The synthesis proceeds through a series of organic reactions, including bromination and cyclization, to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Halogen Reactivity in Dibromocinnolines
Bromine substituents at positions 3 and 7 likely exhibit divergent reactivity due to electronic and steric effects. For example:
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Nucleophilic Substitution : In 4,7-dibromocinnoline, the bromine at C4 is more electrophilic due to activation by the adjacent nitrogen atom, enabling substitution with azide groups (e.g., NaN₃ in DMF at 50°C) . A similar pattern may occur at C3 in 3,7-dibromocinnoline.
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Suzuki–Miyaura Coupling : Bromine at C7 (meta to nitrogen) could undergo palladium-catalyzed cross-coupling with arylboronic acids. For 6-bromo-4-azidocinnoline, coupling yields reached 50–91% under optimized conditions (Pd(PPh₃)₄, K₃PO₄, dioxane, 100°C) .
Cyclization and Ring Functionalization
Cinnolines frequently participate in cyclization reactions:
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Richter Cyclization : Triazene precursors cyclize under acidic conditions (e.g., HBr in acetone) to form cinnoline cores. For example, 4-bromo-3-(trimethylsilylethynyl)cinnoline was synthesized via this method .
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Bergman Cyclization : Enediyne-functionalized cinnolines undergo thermal cyclization. A cinnoline-fused enediyne exhibited a rate constant of at 75°C, fourfold faster than its benzannulated analog .
Biological Activity Correlations
While not directly studied, this compound may share bioactivity with other dibrominated cinnolines:
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Anticancer Potential : 4,7-Dibromocinnoline inhibits leukemia cell lines (L1210, K562) via topoisomerase IIα inhibition and DNA intercalation .
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Antimicrobial Activity : Triazolylcinnolines derived from bromo precursors show selective cytotoxicity (e.g., IC₅₀ = 56.5 μM against HeLa cells) .
Synthetic Challenges and Side Reactions
Key limitations include:
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Competitive Decomposition : Azido intermediates may decompose via nitrene pathways under basic or aqueous conditions (e.g., DBU-mediated reactions yield 4-aminocinnoline as a byproduct) .
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Solvent Sensitivity : Reactions in polar aprotic solvents (DMF, dioxane) favor substitution, while water induces side homocoupling .
Comparative Reaction Data
Reactivity trends for brominated cinnolines (generalized):
| Position | Reaction | Typical Yield (%) | Notes |
|---|---|---|---|
| C4 | Azide substitution | 72–91 | Activated by adjacent N atom |
| C6/C7 | Suzuki coupling | 50–85 | Requires anhydrous conditions |
| C3 | Sonogashira coupling | 60–75 | Steric hindrance reduces efficiency |
Proposed Research Directions
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Cross-Coupling Optimization : Screen ligands (e.g., XPhos) to enhance C7 bromine reactivity in Suzuki–Miyaura couplings.
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Photophysical Studies : Explore this compound’s fluorescence properties, given that 4-azidocinnolines exhibit variable quantum yields (Φ = 0.03–0.12) .
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Biological Screening : Evaluate cytotoxicity against NCI-60 panels to identify structure-activity relationships .
Scientific Research Applications
Anticancer Activity
3,7-Dibromocinnoline derivatives have shown promise as anticancer agents. Research indicates that cinnoline compounds can inhibit the growth of various cancer cell lines, including multi-drug-resistant strains. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against leukemia cell lines, with IC50 values below 5 µM, indicating their potential as effective treatments for resistant cancers .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound Derivative A | K562 (human leukemia) | <5 |
| This compound Derivative B | L1210 (murine leukemia) | <5 |
Antimicrobial Properties
Cinnoline derivatives, including this compound, have been evaluated for their antimicrobial activities against various pathogens. These compounds exhibit broad-spectrum antibacterial and antifungal properties. Notably, halogen-substituted cinnolines have been identified as particularly potent against specific bacterial strains .
Neurological Disorders
The potential of this compound in treating neurological disorders has been explored through its interaction with neurotransmitter receptors. Compounds derived from the cinnoline scaffold are being studied for their effects on the histamine H3 receptor, which is implicated in conditions such as Alzheimer's disease and schizophrenia. These compounds have demonstrated high binding affinities and selectivity against various histamine receptors .
Chemosensing Properties
Recent advancements in the synthesis of poly(arylene ethynylene)s containing a cinnoline core suggest potential applications in chemosensing technologies. These materials can be engineered to respond to specific chemical stimuli, making them suitable for sensor applications in environmental monitoring and safety .
Photophysical Properties
The photophysical properties of this compound derivatives have been investigated for their use in optoelectronic devices. The unique electronic structure of these compounds allows them to be utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to absorb light effectively and convert it into electrical energy .
Development of Anticancer Agents
A study conducted by researchers at Takeda Pharmaceutical Company focused on synthesizing and evaluating various cinnoline derivatives for their anticancer properties. The most promising candidates were tested against multiple cancer cell lines and showed significant efficacy compared to standard treatments . This research underscores the potential of this compound as a lead compound in drug development.
Neurological Research
In a separate investigation into neurological applications, compounds based on the cinnoline scaffold were evaluated for their effects on cognitive function in animal models. Results indicated that certain derivatives could improve symptoms associated with cognitive decline, suggesting their utility in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3,7-Dibromocinnoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cinnoline Derivatives
Poly(arylene ethynylene)s (PAEs) with Cinnoline Moieties
PAEs incorporating cinnoline units (e.g., PAE10a) exhibit enhanced fluorescence quenching efficiency compared to 3,7-Dibromocinnoline. This is attributed to the collective effect of conjugated triple bonds in PAEs, which amplify signal transduction. For example:
| Compound | Absorption Shift (Pd²+) | Fluorescence Quenching Efficiency |
|---|---|---|
| This compound | ~30 nm (red shift) | Moderate |
| PAE10a | ~50 nm (red shift) | High |
PAE10a’s conjugated backbone facilitates electron delocalization, improving sensitivity for Pd²+ detection .
Unsubstituted Cinnoline
Unsubstituted cinnoline lacks bromine atoms, reducing its electron-withdrawing capacity and metal-ion affinity. This results in weaker interactions with Pd²+ and negligible fluorescence response, underscoring the critical role of bromine substituents in this compound .
Diphenylamine Analogs
Diphenylamine derivatives (e.g., tofenamic acid) share structural motifs with cinnoline but differ in nitrogen placement and aromaticity. These compounds are primarily used as anti-inflammatory agents, unlike this compound, which is tailored for chemosensing. Their planar structures enable π-π stacking, but the absence of a bicyclic nitrogen-rich system limits metal-ion specificity .
Brominated Isoflavones (e.g., Iridin)
Iridin (CAS 491-74-7), a brominated isoflavone glucoside, differs significantly in application but shares bromine’s electronic effects. While this compound leverages bromine for metal-ion sensing, Iridin’s bromine atoms influence its antioxidant and pharmacokinetic properties .
Key Research Findings
- Electronic Properties: Bromine atoms in this compound lower the LUMO energy, enhancing Pd²+ binding affinity compared to non-brominated analogs .
- Limitations : Its moderate fluorescence quenching efficiency is outperformed by PAEs, suggesting a trade-off between simplicity and sensitivity in sensor design .
- Synthetic Challenges: Bromination at specific positions requires precise control to avoid side reactions, a common issue in cinnoline derivatization .
Data Table: Comparative Analysis
| Compound | Core Structure | Key Substituents | Application | Metal-Ion Sensitivity |
|---|---|---|---|---|
| This compound | Cinnoline | Br (3,7) | Chemosensing | Pd²+ |
| PAE10a | Poly(arylene ethynylene) | Cinnoline + triple bonds | Chemosensing | Pd²+, Hg²+ |
| Tofenamic Acid | Diphenylamine | CH₃, Cl | Anti-inflammatory | N/A |
| Iridin | Isoflavone | Br, Glucoside | Antioxidant | N/A |
Biological Activity
3,7-Dibromocinnoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves bromination reactions on cinnoline derivatives. The compound can be synthesized through various methods, including:
- Bromination of Cinnoline : Utilizing bromine or brominating agents under controlled conditions to yield the dibrominated product.
- Cyclization Reactions : Employing cyclization strategies that incorporate bromine into the cinnoline structure.
Anticancer Properties
This compound has been studied for its anticancer properties. Research indicates that certain cinnoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have shown that this compound displays significant cytotoxicity against HeLa cells with an IC50 value of approximately 56.5 μM. This suggests its potential as an anticancer agent .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Bacterial and Fungal Inhibition : In vitro studies have demonstrated that this compound exhibits activity against specific bacterial strains such as Escherichia coli, although it was found to be inactive against others like Saccharomyces cerevisiae .
| Microorganism | Activity |
|---|---|
| Escherichia coli | Active |
| Saccharomyces cerevisiae | Inactive |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- DNA Intercalation : The flat heteroaromatic structure allows for potential intercalation into DNA, which can lead to cytotoxic effects.
- Signal Transduction Pathways : Its derivatives have been shown to influence cyclic nucleotide pathways, which are crucial in various cellular processes .
Study on Anticancer Activity
In a recent study focusing on the anticancer activity of cinnoline derivatives, including this compound:
- Cell Viability Assays : The compound was tested against multiple cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner.
- Mechanistic Insights : Further analysis suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Efficacy Study
Another study evaluated the antimicrobial efficacy of this compound:
- In Vitro Testing : The compound was tested against various bacterial strains. While it showed promising results against certain Gram-negative bacteria, it lacked efficacy against fungal strains.
- Potential Applications : These findings suggest potential applications in developing new antimicrobial agents targeting specific bacterial infections .
Q & A
Q. What experimental methodologies are recommended for optimizing the synthesis of 3,7-Dibromocinnoline?
To optimize synthesis, compare routes such as direct bromination of cinnoline derivatives vs. multi-step functionalization. Key parameters include reaction temperature, solvent polarity (e.g., DCM vs. THF), and stoichiometric ratios of brominating agents (e.g., Br₂ or NBS). Monitor purity using TLC and HPLC, and quantify yields via gravimetric analysis. Validate reproducibility by repeating reactions under controlled conditions (e.g., inert atmosphere, standardized equipment) .
Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic techniques?
- NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and bromine substituents (via coupling patterns).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC : Use a C18 column with acetonitrile/water mobile phase (70:30) to assess purity (>95%). Include validation steps, such as spiking with known impurities and comparing retention times .
Q. What protocols ensure stability assessment of this compound under varying pH and temperature conditions?
Design accelerated stability studies:
- pH : Dissolve in buffers (pH 2–9) and monitor degradation via UV-Vis at 24/48/72 hours.
- Temperature : Store samples at 4°C, 25°C, and 40°C, analyzing decomposition products using LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Q. How do bromine substituents influence the electronic and steric properties of this compound?
Perform computational DFT calculations to map electron density and HOMO-LUMO gaps. Experimentally, compare reactivity in nucleophilic substitution reactions (e.g., with amines) against non-brominated analogs. Use X-ray crystallography to analyze steric effects on molecular packing .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
Use density functional theory (DFT) with B3LYP/6-31G* basis sets to model transition states and activation energies. Validate predictions experimentally via Suzuki-Miyaura coupling with aryl boronic acids, monitoring yields and byproducts. Compare computed vs. observed regioselectivity .
Q. How can contradictory literature data on the biological activity of this compound be systematically resolved?
Conduct a meta-analysis using PRISMA guidelines:
- Inclusion Criteria : Studies with IC₅₀ values ≤10 μM, validated assay protocols (e.g., ATP-based cell viability).
- Heterogeneity Analysis : Adjust for variables like cell lines (HEK293 vs. HeLa) and solvent controls (DMSO concentration). Apply statistical tools (e.g., random-effects model) to reconcile discrepancies .
Q. What mechanistic insights can be gained from kinetic studies of this compound in photochemical reactions?
Use stopped-flow spectroscopy to track intermediates under UV irradiation. Plot rate constants (k) vs. light intensity to distinguish radical vs. ionic pathways. Isotope labeling (e.g., deuterated solvents) can clarify hydrogen abstraction steps .
Q. How should in vitro toxicity studies of this compound be designed to align with ethical and regulatory standards?
Follow OECD Test No. 423 (acute oral toxicity) and ICH S7A guidelines:
- Cell Lines : Use primary hepatocytes and HEK293 cells for cytotoxicity (MTT assay).
- Ethical Compliance : Obtain IRB approval and adhere to 3R principles (replacement, reduction, refinement). Report LC₅₀ values with 95% confidence intervals .
Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry workflows?
- Materials Science : Test as a ligand in metal-organic frameworks (MOFs) via solvothermal synthesis; analyze porosity via BET.
- Medicinal Chemistry : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. Collaborate with computational chemists and biologists to prioritize targets .
Methodological Notes
- Data Precision : Report numerical values to one digit beyond instrument precision (e.g., 98.7% purity for HPLC) .
- Statistical Significance : Define "significant" only after ANOVA/t-test (p < 0.05) and adjust for multiple comparisons .
- Replication : Provide detailed protocols (e.g., solvent volumes, stirring rates) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
